Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-IYXDIJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Synthetic Lipopeptide Vaccines: A Technical Guide to Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Peptides and Lipids in Modern Therapeutics

In the landscape of advanced drug development, particularly in the realm of immunology and vaccine design, the strategic fusion of peptides and lipids has emerged as a highly promising frontier. Lipopeptides, synthetic constructs that covalently link a peptide epitope to a lipid moiety, offer a powerful platform to enhance the immunogenicity of synthetic vaccines. This enhancement is largely attributed to their ability to mimic the structure of bacterial lipoproteins, which are potent agonists of the innate immune system. At the heart of this technology lies the specialized amino acid building block: Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH , often abbreviated as Fmoc-Pam₂Cys-OH.

This technical guide provides an in-depth exploration of the structure, synthesis, and application of this critical reagent. As a senior application scientist, the following sections are designed to not only provide a comprehensive overview but also to offer actionable insights into the practical utilization of Fmoc-Pam₂Cys-OH in the laboratory. The covalent attachment of lipid groups to peptides, a process known as lipidation, can significantly alter a peptide's properties, including its solubility, stability, and cellular uptake[1].

The Molecular Architecture of this compound

The structure of this compound is a sophisticated amalgamation of three key components, each serving a distinct purpose in the context of solid-phase peptide synthesis (SPPS).

-

The Cysteine Backbone : The fundamental amino acid is L-cysteine, which provides the reactive thiol group (-SH) for the attachment of the lipid moiety.

-

The Lipidic Moiety : A (RS)-2,3-di(palmitoyloxy)-propyl group is attached to the sulfur atom of the cysteine. This lipid tail, composed of a glycerol backbone esterified with two palmitic acid chains, is the immunologically active component. This specific dipalmitoylated structure is a synthetic analogue of the lipid portion of macrophage-activating lipopeptide-2 (MALP-2) and is a potent agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer[2]. The "(RS)" designation indicates that the glycerol backbone is a racemic mixture of both R and S stereoisomers.

-

The Fmoc Protecting Group : The α-amino group of the cysteine is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is a cornerstone of modern SPPS, allowing for the stepwise assembly of peptide chains under mild conditions[3].

The IUPAC name for this compound is (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[4].

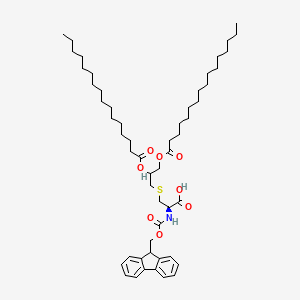

Below is a 2D representation of the molecular structure:

Caption: 2D Chemical Structure of this compound

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of Fmoc-Pam₂Cys-OH is a multi-step process that requires careful execution. The following protocol outlines a common and effective synthetic route.

Synthetic Strategy Overview

The synthesis can be broadly divided into three main stages:

-

S-alkylation of Fmoc-Cys-OH : Introduction of the glycerol backbone onto the cysteine thiol.

-

Palmitoylation : Esterification of the diol with palmitic acid.

-

Deprotection : Removal of any protecting groups on the carboxylic acid.

Caption: Synthetic workflow for Fmoc-Pam₂Cys-OH.

Experimental Protocol

Step 1: Synthesis of Fmoc-S-(2,3-dihydroxypropyl)-L-cysteine tert-butyl ester

-

Dissolve Fmoc-Cys-OtBu in a suitable solvent such as DMF.

-

Add a base, for example, diisopropylethylamine (DIEA), to the solution.

-

Add (RS)-glycidol to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine tert-butyl ester

-

Dissolve the product from Step 1 in a dry solvent such as dichloromethane (DCM).

-

Add palmitic acid (2.2 equivalents) to the solution.

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until the diol is fully esterified, as monitored by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate and purify the product by column chromatography.

Step 3: Synthesis of Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine (Fmoc-Pam₂Cys-OH)

-

Dissolve the protected product from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA) to the solution to cleave the tert-butyl ester protecting group.

-

Stir the reaction at room temperature for a few hours.

-

Remove the solvent and TFA under reduced pressure.

-

The final product can be purified by recrystallization or precipitation.

Applications in Drug Development and Vaccine Design

Fmoc-Pam₂Cys-OH is a cornerstone for the synthesis of self-adjuvanting vaccines. By incorporating this lipidated amino acid into a peptide sequence, the resulting lipopeptide can act as its own adjuvant, eliminating the need for co-administration of separate adjuvant compounds.

Mechanism of Action: TLR2/6 Agonism

The dipalmitoyl-S-glyceryl cysteine (Pam₂Cys) moiety is recognized by the TLR2/6 heterodimer on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages[2]. This recognition triggers a signaling cascade that leads to the activation of the APCs, resulting in the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines. This innate immune activation is crucial for the subsequent development of a robust and specific adaptive immune response against the peptide antigen.

Caption: Simplified TLR2/6 signaling pathway initiated by Pam₂Cys.

Advantages in Vaccine Formulations

The use of Fmoc-Pam₂Cys-OH to create self-adjuvanting lipopeptide vaccines offers several advantages:

-

Enhanced Immunogenicity : The covalent linkage of the adjuvant and the antigen ensures their co-delivery to APCs, leading to a more potent immune response compared to the administration of separate components.

-

Improved Stability : Lipidation can protect the peptide from enzymatic degradation, increasing its in vivo half-life[1].

-

Simplified Formulations : The intrinsic adjuvant activity simplifies the vaccine formulation, potentially reducing manufacturing complexity and cost.

-

Mucosal Immunity : Lipopeptides have been shown to be effective when administered via mucosal routes, such as intranasally, which can induce protective immunity at the site of pathogen entry[5].

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₃NO₈S | [4] |

| Molecular Weight | 894.3 g/mol | [4] |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in organic solvents (DCM, DMF, Chloroform) | --- |

| Purity (typical) | ≥95% (HPLC) | --- |

Conclusion

This compound is more than just a modified amino acid; it is a key enabling technology in the development of next-generation synthetic vaccines and immunotherapies. Its unique structure, combining a peptide-compatible building block with a potent immunostimulatory lipid, provides researchers and drug developers with a powerful tool to enhance the efficacy of peptide-based therapeutics. A thorough understanding of its chemical properties, synthesis, and biological mechanism of action is paramount for its successful application in the design of novel and effective treatments for a wide range of diseases.

References

-

García-Aranda, M., et al. (2013). Synthesis of lipidated peptides. PubMed. Available at: [Link]

-

Metzger, J. W., et al. (1991). Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. PubMed. Available at: [Link]

-

Metzger, J. W., et al. (1991). Synthesis of Nα‐Fmoc protected derivatives of S‐(2,3‐dihydroxypropyl)‐cysteine and their application in peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Jolliffe, K. A., & Payne, R. J. (2017). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC. Available at: [Link]

-

Jackson, D. C., et al. (2013). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. PMC. Available at: [Link]

-

Tedde, V., et al. (2021). Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived Pam2cys Lipopeptide. MDPI. Available at: [Link]

-

LifeTein. (2024). Should My Peptide Be Lipidated?. LifeTein. Available at: [Link]

-

PubChem. (n.d.). Fmoc-(R)Pam2Cys-OH. PubChem. Available at: [Link]

-

Tirelli, N., et al. (2000). Synthetic lipidation of peptides and amino acids: monolayer structure and properties. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of Pam2Cys, its four analogues and the lipopeptide vaccine construct into which the lipid moieties were incorporated. ResearchGate. Available at: [Link]

-

Z-Svartz, E., et al. (2023). Upper respiratory tract immunization with Pam2Cys-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2. bioRxiv. Available at: [Link]

-

Payne, R. J., et al. (2021). In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. ChemMedChem. Available at: [Link]

-

PubChem. (n.d.). (Fmoc-Cys-OH). PubChem. Available at: [Link]

-

Femtoscan. (n.d.). Fmoc-Cys(Pam)2-OH(R). Femtoscan. Available at: [Link]

-

ChuPeptide. (n.d.). This compound. ChuPeptide. Available at: [Link]

Sources

Fmoc-Pam2Cys-OH chemical properties and stability

An In-depth Technical Guide to Fmoc-Pam2Cys-OH: Chemical Properties, Stability, and Application

Introduction

Fmoc-S-[(R,S)-2,3-bis(palmitoyloxy)propyl]-L-cysteine (Fmoc-Pam2Cys-OH) is a cornerstone synthetic building block for the development of advanced immunotherapies and self-adjuvanting vaccines. As a synthetic analogue of the lipid component found in bacterial lipoproteins, its Pam2Cys moiety is a potent agonist for the Toll-like Receptor 2 and 6 (TLR2/6) heterodimer.[1][2] This interaction mimics the body's natural recognition of microbial components, known as Pathogen-Associated Molecular Patterns (PAMPs), thereby initiating a robust innate immune response.[2][3]

The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes Fmoc-Pam2Cys-OH perfectly suited for incorporation into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[4][5] This allows for the precise, covalent linkage of the Pam2Cys adjuvant directly to a peptide antigen, creating a single-molecule vaccine that obviates the need for external adjuvants, which can often be associated with toxicity.[5]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, stability, handling, and application of Fmoc-Pam2Cys-OH. We will delve into its structural characteristics, best practices for storage and handling, methodologies for its use in synthesis, and the immunological signaling pathways it triggers.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-Pam2Cys-OH is fundamental to its successful application in the laboratory.

Structure and Nomenclature

Fmoc-Pam2Cys-OH is a complex molecule comprising three key components:

-

L-cysteine Core: The central amino acid scaffold.

-

Dipalmitoyl-S-glyceryl Moiety (Pam2Cys): Two C16 palmitic acid chains are attached via ester bonds to a glyceryl group, which is, in turn, linked to the cysteine's thiol group through a stable thioether bond. This lipid portion is responsible for the molecule's biological activity.[6]

-

Fmoc Group: A base-labile protecting group on the N-terminus, essential for its use in Fmoc-based peptide synthesis.[7][8]

-

IUPAC Name: 3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[9]

-

Stereochemistry: The configuration of the bis-palmitoyloxypropyl group can influence biological activity, with the natural (R)-stereoisomer generally showing higher potency in activating TLR2/6.[7][11] Both stereoisomers and racemic mixtures are commercially available.[9][12][13]

Physicochemical Data Summary

The quantitative properties of Fmoc-Pam2Cys-OH dictate its behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Weight | ~894.3 g/mol | [9][10] |

| XLogP3 | 17.8 | [9] |

| Boiling Point (Predicted) | 922.7 ± 65.0 °C | [14] |

| Appearance | Typically a white to off-white solid or lyophilized powder | [15] |

Solubility Profile

The highly lipophilic nature of the two palmitoyl chains dominates the solubility of Fmoc-Pam2Cys-OH.

-

Aqueous Solubility: It is practically insoluble in water and aqueous buffers. This lipophilicity is critical for its interaction with the TLR2/6 receptor complex but requires careful solvent selection during synthesis.[16]

-

Organic Solubility: Fmoc-Pam2Cys-OH exhibits good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] It is also soluble in dichloromethane (DCM).[18] This ensures efficient dissolution for coupling reactions during SPPS.

Stability, Storage, and Handling

Proper management of Fmoc-Pam2Cys-OH is crucial to preserve its chemical integrity and ensure reproducible experimental outcomes.

Chemical Stability

-

Base Sensitivity: The N-terminal Fmoc group is the most chemically sensitive part of the molecule. It is designed to be cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF, a standard step in the SPPS cycle.[19]

-

Acid Sensitivity: The molecule is generally stable to the mild acidic conditions used for side-chain deprotection in some SPPS strategies. However, the ester linkages of the palmitoyl chains can be susceptible to hydrolysis under prolonged exposure to strong acids. The thioether bond to the cysteine is highly stable.

-

Oxidative Stability: In its protected form, the molecule is stable. However, once incorporated into a peptide and all protecting groups are removed, the free cysteine thiol can be susceptible to oxidation, leading to the formation of disulfide bridges. Therefore, resulting lipopeptides should be handled in degassed, acidic buffers (e.g., 0.1% TFA) to minimize oxidation.[20]

Recommended Storage and Handling Protocols

Storage Protocol:

-

Short-Term Storage: For immediate use, store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[10]

-

Long-Term Storage: For maximum stability, store the lyophilized powder at -20°C to -80°C.[15]

-

Moisture Prevention: The compound is sensitive to moisture. Ensure the container is brought to room temperature before opening to prevent condensation.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the material. It is advisable to aliquot the compound into smaller, single-use quantities upon receipt.[15]

Safe Handling:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[21]

-

Avoid the formation of dust and aerosols.[21]

Application in Lipopeptide Synthesis

Fmoc-Pam2Cys-OH is primarily used as a specialized building block in SPPS to create self-adjuvanting lipopeptides.

Overview of Synthetic Strategy

The synthesis of a target lipopeptide involves the sequential coupling of amino acids onto a solid support (resin), followed by the addition of Fmoc-Pam2Cys-OH, typically at or near the N-terminus.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a lipopeptide.

Experimental Protocol: Coupling Fmoc-Pam2Cys-OH

This protocol outlines the manual coupling of Fmoc-Pam2Cys-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with free N-terminal amine

-

Fmoc-Pam2Cys-OH

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HOBt

-

Solvents: Anhydrous DMF, DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Activation of Fmoc-Pam2Cys-OH:

-

In a separate vessel, dissolve Fmoc-Pam2Cys-OH (2-4 equivalents relative to resin loading) and OxymaPure (2-4 equivalents) in a minimal volume of anhydrous DMF.

-

Add DIC (2-4 equivalents) to the solution.

-

Allow the activation to proceed for 5-10 minutes at room temperature. Causality: Pre-activation ensures the formation of the reactive ester, which improves coupling efficiency and minimizes side reactions like racemization.[4]

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated Fmoc-Pam2Cys-OH solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative. Trustworthiness: The Kaiser test is a self-validating step; a negative result (beads remain colorless) confirms the successful consumption of all free primary amines, indicating complete coupling.[22]

-

-

Washing:

-

Drain the reaction mixture.

-

Thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

-

Proceed to Next Step: The resin is now ready for the final Fmoc deprotection or cleavage from the resin.

Analytical Characterization and Quality Control

Confirming the successful incorporation of Fmoc-Pam2Cys-OH is critical.

-

UV-Vis Spectroscopy: The most common quantitative method involves cleaving the Fmoc group with a piperidine solution and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.[19][22] This allows for the calculation of resin loading.

-

Mass Spectrometry (MS): After cleavage and purification, Electrospray Ionization (ESI) or MALDI-TOF MS is used to confirm the final mass of the lipopeptide, validating the successful incorporation of the Pam2Cys moiety.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for purifying the final lipopeptide and assessing its purity.

Biological Activity and Immunological Mechanism

The Pam2Cys moiety is the immunologically active component, functioning as a potent agonist for TLR2/6.

TLR2/6 Agonism

Pam2Cys is recognized by a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6), which are expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[2][16] This recognition event is the first step in initiating an innate immune response. The two lipid chains of Pam2Cys are thought to insert into a hydrophobic pocket formed by the TLR2/6 complex, inducing a conformational change that triggers downstream signaling.

Intracellular Signaling Pathway

The binding of a Pam2Cys-containing lipopeptide to the TLR2/6 receptor initiates a well-defined intracellular signaling cascade.

Caption: TLR2/6 signaling pathway initiated by a Pam2Cys-containing lipopeptide.

This cascade culminates in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and co-stimulatory molecules. This cytokine milieu is essential for activating and shaping the subsequent adaptive immune response, leading to the generation of antigen-specific T-cells and antibodies.[16][23]

Conclusion

Fmoc-Pam2Cys-OH is a sophisticated and indispensable tool in modern immunology and vaccine design. Its unique chemical structure, combining a base-labile protecting group with a potent immunostimulatory lipid moiety, allows for the straightforward synthesis of precisely defined, self-adjuvanting lipopeptides. A comprehensive understanding of its chemical properties, stability limitations, and biological mechanism of action is paramount for its effective use. By leveraging the principles and protocols outlined in this guide, researchers can confidently employ Fmoc-Pam2Cys-OH to advance the development of next-generation vaccines and immunotherapies that are both safe and highly effective.

References

-

Fmoc-(R)Pam2Cys-OH | C53H83NO8S | CID 23505305 - PubChem - NIH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC - NIH. (2022, May 6). NCBI. Retrieved January 16, 2026, from [Link]

-

Synthesis of Toll-Like Receptor-2 Targeting Lipopeptides as Self-Adjuvanting Vaccines. (2015, August 10). SpringerLink. Retrieved January 16, 2026, from [Link]

-

A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC - NIH. (2009, February 13). NCBI. Retrieved January 16, 2026, from [Link]

-

Lipopeptides for Vaccine Development | Bioconjugate Chemistry - ACS Publications. (2020, January 15). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - NIH. (2023, July 17). Nature Communications. Retrieved January 16, 2026, from [Link]

-

Fmoc-Cys(Pam)-OH - Cusabio. (n.d.). CUSABIO. Retrieved January 16, 2026, from [Link]

-

Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities - PMC - NIH. (2018, February 20). NCBI. Retrieved January 16, 2026, from [Link]

-

Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC - PubMed Central. (2019, June 28). NCBI. Retrieved January 16, 2026, from [Link]

-

Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool - Advent Chembio. (n.d.). Advent Chembio. Retrieved January 16, 2026, from [Link]

-

Fmoc-Cys(Pam)2-OH (S) [139573-78-7] - AAPPTEC. (n.d.). AAPPTEC. Retrieved January 16, 2026, from [Link]

- CN114539356B - A lipopeptide and its preparation method and application - Google Patents. (2022, May 27). Google Patents.

-

In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - CentAUR. (2022, June 20). University of Reading. Retrieved January 16, 2026, from [Link]

-

Upper respiratory tract immunization with Pam2Cys-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - NIH. (2022, September 2). Science Immunology. Retrieved January 16, 2026, from [Link]

-

Application of built-in adjuvants for epitope-based vaccines - PMC - PubMed Central. (2019, January 14). NCBI. Retrieved January 16, 2026, from [Link]

-

Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys - PubMed. (2010, October 1). PubMed. Retrieved January 16, 2026, from [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. (2024, April). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Fmoc-Cys(Pam)2-OH (R) [139573-77-6] - AAPPTEC. (n.d.). AAPPTEC. Retrieved January 16, 2026, from [Link]

-

Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - MOST Wiedzy. (2020, September 1). MOST Wiedzy. Retrieved January 16, 2026, from [Link]

Sources

- 1. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. Application of built-in adjuvants for epitope-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 139573-77-6: Fmoc-Cys(Pam)2-OH (R) | CymitQuimica [cymitquimica.com]

- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 9. Fmoc-(R)Pam2Cys-OH | C53H83NO8S | CID 23505305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. Fmoc-Cys(Pam)2-OH (R) CAS#: 139573-77-6 [m.chemicalbook.com]

- 15. cusabio.com [cusabio.com]

- 16. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN114539356B - A lipopeptide and its preparation method and application - Google Patents [patents.google.com]

- 19. Making sure you're not a bot! [mostwiedzy.pl]

- 20. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 21. Fmoc-Cys(Pam)2-OH (S) - Safety Data Sheet [chemicalbook.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. medkoo.com [medkoo.com]

The Decisive Role of Chirality in Fmoc-Pam₂Cys-OH: A Guide to Stereochemical Integrity in Lipopeptide Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, a derivative commonly known as Fmoc-Pam₂Cys-OH, is a cornerstone building block for the synthesis of lipopeptides, particularly those designed as agonists for the Toll-like Receptor 2 (TLR2). These synthetic lipopeptides are of paramount importance in modern immunology, serving as potent vaccine adjuvants and immunomodulators. However, the seemingly subtle detail of its stereochemistry—specifically the racemic nature of the lipid moiety denoted by "(RS)"—is a critical variable with profound implications for biological activity, physicochemical properties, and ultimately, clinical efficacy. This guide provides an in-depth analysis of the molecular chirality of Fmoc-Pam₂Cys-OH, detailing its impact on receptor interaction and supramolecular self-assembly. We present the scientific rationale behind experimental choices, outline protocols for chiral analysis, and underscore the necessity of using stereochemically pure isomers in research and drug development to ensure reproducibility, potency, and safety.

Introduction: Beyond the Sequence

The development of synthetic vaccines and immunotherapies increasingly relies on precisely engineered molecules that can effectively mimic pathogen-associated molecular patterns (PAMPs) to stimulate a robust and targeted immune response.[1][2] Lipopeptides, which conjugate a peptide epitope to a lipid moiety, are exemplary of this strategy. The lipid component serves not only as a hydrophobic anchor but as an intrinsic adjuvant by activating pattern recognition receptors (PRRs) like TLR2.[1][3]

This compound is a commercially available and widely used lipoamino acid for the solid-phase peptide synthesis (SPPS) of dipalmitoylated lipopeptides (Pam₂Cys).[4][5][6] While the fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group for the amine and the L-cysteine provides the peptide backbone anchor, the critical feature is the S-linked 2,3-di(palmitoyloxy)-propyl group. This lipid structure mimics the N-terminal portion of lipoproteins found in bacteria and mycoplasma.[7][8]

The central challenge, and the focus of this guide, arises from the chirality of this lipid component. The molecule possesses two key stereocenters:

-

The α-carbon of the cysteine residue, which is typically in the L-configuration.

-

The C-2 carbon of the glycerol-derived lipid backbone.

Standard chemical synthesis often yields a 1:1 racemic mixture of (R) and (S) configurations at the C-2 position, creating two distinct diastereomers. As we will explore, the immune system, particularly the TLR2 receptor complex, can exquisitely differentiate between these stereoisomers, making the choice between the racemic mixture and a pure epimer a critical decision in the design and development of lipopeptide-based therapeutics.

Section 1: Molecular Architecture and Stereochemistry

The functionality of a Pam₂Cys-lipopeptide is dictated by its three-dimensional structure. The two diastereomers that arise from the (RS) lipid moiety, while chemically identical in terms of connectivity, have distinct spatial arrangements that fundamentally alter their biological and physical properties.

-

Fmoc-S-[(R)-2,3-bis(palmitoyloxy)propyl]-L-cysteine: In this isomer, the glycerol moiety has the R-configuration. This stereochemistry mimics that of natural bacterial diacyl lipoproteins.[7]

-

Fmoc-S-[(S)-2,3-bis(palmitoyloxy)propyl]-L-cysteine: This isomer contains the "unnatural" S-configuration at the lipid's chiral center.

The distinction between these two molecules is not trivial. They are epimers—diastereomers that differ at only one of several stereocenters. This seemingly minor structural variance has profound downstream consequences.

Figure 1: Diastereomers of Fmoc-Pam₂Cys-OH.

Section 2: Synthesis and Chiral Analysis

The prevalence of the racemic Fmoc-Cys((RS)-...) variant is largely a matter of synthetic convenience and cost. Syntheses starting from achiral or racemic precursors like epichlorohydrin or glycidol naturally lead to a racemic mixture of the final lipidated product. However, for clinical and advanced research applications, obtaining stereochemically pure isomers is essential.

Synthetic Approaches:

-

Racemic Synthesis: A common route involves the reaction of Fmoc-L-cysteine with a racemic 2,3-dipalmitoyloxy-1-bromopropane.

-

Stereospecific Synthesis: To obtain pure (R) or (S) isomers, the synthesis must begin with a chiral building block from the "chiral pool," such as (R)- or (S)-solketal, which are derived from D- or L-mannitol, respectively.[9][10] This substrate-controlled approach ensures the desired stereochemistry is locked in from the start.

Critical Importance of Chiral Analysis: Given the profound functional differences between the stereoisomers, a robust analytical method to verify chiral purity is a non-negotiable component of quality control. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC Analysis of Lipidated Cysteine

This protocol provides a generalized workflow for the separation and analysis of the (R) and (S) diastereomers of Fmoc-Pam₂Cys-OH.

1. Objective: To resolve and quantify the stereoisomeric purity of a given sample of Fmoc-Pam₂Cys-OH.

2. Materials & Equipment:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based like Astec CHIROBIOTIC® T, or a cyclodextrin-based column).[11][12][13]

-

HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, hexane, acetonitrile)

-

Acid modifier (e.g., trifluoroacetic acid (TFA), formic acid)

-

Reference standards for both pure (R) and (S) isomers, if available.

-

Sample of this compound.

3. Method Development (Causality):

-

Phase Selection: The choice of CSP is critical. Polysaccharide-based phases often provide excellent enantioselectivity for a wide range of compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The zwitterionic nature of the underivatized amino acid core makes macrocyclic glycopeptide-based CSPs particularly effective.[11]

-

Mobile Phase Optimization: The mobile phase composition governs retention and resolution. A typical starting point is a mixture of a non-polar solvent (like hexane) and a more polar alcohol (like isopropanol or ethanol). The ratio is adjusted to achieve optimal retention time and separation. A small amount of an acid modifier (e.g., 0.1% TFA) is often added to suppress ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.

-

Flow Rate and Temperature: A flow rate of ~1.0 mL/min is standard. Column temperature can be adjusted to improve peak shape and resolution; however, initial runs should be performed at ambient temperature.

4. Execution Steps:

- Standard Preparation: Prepare a solution of the racemic standard at ~1 mg/mL in a suitable solvent (e.g., 50:50 isopropanol/acetonitrile).

- Sample Preparation: Prepare the test sample at the same concentration.

- System Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 Hexane:Ethanol with 0.1% TFA) for at least 30 minutes or until a stable baseline is achieved.

- Injection: Inject 10 µL of the racemic standard to confirm that the system can resolve the two diastereomers. Note the retention times for each peak.

- Peak Identification: If pure standards are available, inject each one individually to definitively assign the (R) and (S) peaks.

- Analysis: Inject the test sample. Integrate the peak areas for the two isomers.

- Calculation: Calculate the enantiomeric excess (e.e.) or the percentage of each isomer using the peak areas.

5. Self-Validation & Trustworthiness:

-

A successful separation of the racemic standard serves as a positive control for the method's validity.

-

The resolution factor (Rs) between the two peaks should be >1.5 to be considered a baseline-resolved separation, ensuring accurate quantification.

-

Spiking the test sample with a small amount of a pure isomer standard can be used to confirm peak identity.

Data Summary: Properties of Stereoisomers

| Property | Fmoc-Cys((R)-lipid)-OH | Fmoc-Cys((S)-lipid)-OH | Fmoc-Cys((RS)-lipid)-OH |

| Common Name | Fmoc-Pam(R)₂Cys-OH | Fmoc-Pam(S)₂Cys-OH | Fmoc-Pam₂Cys-OH |

| CAS Number | 139573-77-6[14][15] | 139573-78-7[16][17] | 210532-98-2[18] |

| Molecular Formula | C₅₃H₈₃NO₈S[14] | C₅₃H₈₃NO₈S[16] | C₅₃H₈₃NO₈S[18] |

| Molecular Weight | ~894.3 g/mol [14] | ~894.3 g/mol [16] | ~894.3 g/mol [18] |

| Biological Relevance | Mimics natural PAMPs, potent TLR2 agonist[7][19] | "Unnatural" isomer, significantly lower TLR2 activity[8][19] | Mixture of activities, potential for batch inconsistency |

Section 3: Implications of Chirality on Biological Activity

The primary role of the Pam₂Cys moiety in vaccine adjuvants is to act as a potent agonist for TLR2. TLR2 does not function as a homodimer but forms heterodimers with either TLR1 or TLR6 to recognize its ligands. The choice of dimerization partner is dictated by the acylation pattern of the ligand.[1][2] Diacylated lipoproteins like Pam₂Cys are recognized by the TLR2/TLR6 heterodimer.

The Stereo-Specific Nature of TLR2/TLR6 Recognition: The binding of a lipopeptide to the TLR2/TLR6 complex is a highly specific, three-dimensional interaction. Crystal structures of TLR complexes with lipopeptides have revealed that the receptor forms a hydrophobic pocket that accommodates the lipid chains.[20] The precise orientation of the ester carbonyl groups and the spatial arrangement of the lipid chains, which are dictated by the stereochemistry at the C-2 position of the glycerol backbone, are critical for optimal binding and receptor activation.[7][20]

Studies have consistently shown that the R-stereochemistry at the thio-glycerol core is preferred for maximal TLR2/6 activity.[7][19] Lipopeptides synthesized with the natural (R)-configuration lead to:

-

Enhanced Dendritic Cell (DC) Activation: Higher upregulation of maturation markers (e.g., CD80, CD86) and co-stimulatory molecules.[19]

-

Increased Pro-inflammatory Cytokine Secretion: Notably higher production of IL-12, a key cytokine for driving Th1-type immune responses which are crucial for clearing intracellular pathogens and for anti-tumor immunity.[19]

-

Superior Adjuvant Effects: In vivo studies show that vaccines formulated with (R)-configured lipopeptides induce significantly higher numbers of specific CD8+ T-cells compared to those with the (S)-configuration.[19]

The (S)-epimer, by contrast, fits poorly into the TLR2/TLR6 binding site, resulting in weaker receptor engagement and dramatically reduced downstream signaling and immunological activity.[8][19] Using the racemic mixture ((RS)-) therefore results in a product that is, at best, only 50% as potent as the pure (R)-isomer, while also introducing an "inactive" component into the formulation.

Figure 3: Chirality-Driven Self-Assembly.

Conclusion and Future Directions

The stereochemistry of the lipid moiety in Fmoc-Pam₂Cys-OH is not a minor detail but a critical parameter that dictates the molecule's utility and efficacy in immunological applications. The use of the racemic mixture, this compound, introduces significant ambiguity into research and development. It results in a product with reduced potency, as only the (R)-isomer is a strong TLR2 agonist, and leads to batch-to-batch inconsistency in both biological activity and physicochemical properties.

For drug development professionals and researchers aiming for reproducible, potent, and well-characterized immunomodulatory agents, the use of stereochemically pure Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH is strongly recommended. This ensures that the resulting lipopeptides have maximal and predictable TLR2 agonist activity and more controlled self-assembly behavior, leading to a more reliable and effective final product.

Future research should continue to explore the subtle structure-activity relationships of TLR2 agonists. While the (S)-isomer is largely considered inactive, further investigation into its potential for biased signaling or weak antagonism could be valuable. Furthermore, the principles outlined here—the critical link between molecular chirality, receptor activation, and material self-assembly—should be applied to the design of next-generation lipopeptide adjuvants with novel chiral lipid moieties to further refine the potency and safety of synthetic vaccines.

References

-

Gazit, E. (2011). Unraveling the Mechanism of Nanotube Formation by Chiral Self-Assembly of Amphiphiles. Journal of the American Chemical Society. [Link]

-

Jain, S., et al. (2020). TLR2 Agonistic Small Molecules: Detailed Structure–Activity Relationship, Applications, and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

FALCK, D., et al. (2013). Structure-Activity Relationships in Toll-like Receptor 2-Agonists Leading to Simplified Monoacyl Lipopeptides. Journal of Medicinal Chemistry. [Link]

-

Kandimalla, E. R., et al. (2016). TLR2 agonists and their structure–activity relationships. Organic & Biomolecular Chemistry. [Link]

-

Skey, J., et al. (2010). Synthesis and Self-Assembly of Amphiphilic Chiral Poly(amino acid) Star Polymers. University of Birmingham Research Portal. [Link]

-

Li, J., et al. (2015). Self-Assembly of Amphiphilic Dipeptide with Homo- and Heterochiral Centers and Their Application in Asymmetric Aldol Reaction. Semantic Scholar. [Link]

-

Herrmann, A., et al. (2013). Steering Self-Assembly of Amphiphilic Molecular Nanostructures via Halogen Exchange. ACS Nano. [Link]

-

Zhang, S., et al. (2017). Self-assembled chiral nanostructures of amphiphilic peptide: from single molecule to aggregate. Journal of Peptide Science. [Link]

-

Guzman, C. A., et al. (2010). Identification of Novel Synthetic Toll-like Receptor 2 Agonists by High Throughput Screening. The Journal of Biological Chemistry. [Link]

-

InvivoGen. (2024). What are TLR2 agonists and how do they work?. InvivoGen News. [Link]

-

Zaman, M., et al. (2017). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. RSC Advances. [Link]

-

Castelletto, V., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials. [Link]

-

Chem-Impex. (n.d.). Fmoc-S-[(S)-2,3-bis(palmitoyloxy)propyl]-L-cysteine. Chem-Impex International. [Link]

-

AAPPTEC. (n.d.). Fmoc-Cys(Pam)2-OH (S) [139573-78-7]. AAPPTEC. [Link]

-

Castelletto, V., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. PubMed. [Link]

-

Castelletto, V., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ResearchGate. [Link]

-

Santos, T. S. M., et al. (2019). Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. Molecules. [Link]

-

Geudens, N., et al. (2023). Stereomeric Lipopeptides from a Single Non-Ribosomal Peptide Synthetase as an Additional Source of Structural and Functional Diversification in Pseudomonas Lipopeptide Biosynthesis. ResearchGate. [Link]

-

Geudens, N., et al. (2023). Stereomeric Lipopeptides from a Single Non-Ribosomal Peptide Synthetase as an Additional Source of Structural and Functional Diversification in Pseudomonas Lipopeptide Biosynthesis. International Journal of Molecular Sciences. [Link]

-

Khan, S., et al. (2009). Chirality of TLR-2 ligand Pam3CysSK4 in fully synthetic peptide conjugates critically influences the induction of specific CD8+ T-cells. Molecular Immunology. [Link]

-

Santos, T. S. M., et al. (2019). Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. MDPI. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Si-Hung, L., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Analytical Chemistry. [Link]

-

Chen, C., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. [Link]

-

Ilisz, I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

-

Zaman, M., & Toth, I. (2013). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. Frontiers in Immunology. [Link]

-

Bunin, A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. [Link]

-

Fisher Scientific. (n.d.). Bachem this compound, 5g. Fisher Scientific. [Link]

-

Chen, C., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]

-

Castelletto, V., et al. (2024). Influence of chirality and sequence in lysine-rich lipopeptide biosurfactants and micellar model colloid systems. Scientific Reports. [Link]

-

Semantic Scholar. (n.d.). Synthetic lipopeptide adjuvants and Toll-like receptor 2--structure-activity relationships. Semantic Scholar. [Link]

-

Yamamoto, H., & Paul, A. (2025). Synthesis of Chiral α-Amino Acid Derivatives via Chiral Photocatalyzed Deracemization of NCAs. Synfacts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Novel Synthetic Toll-like Receptor 2 Agonists by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TLR2 agonists and how do they work? [synapse.patsnap.com]

- 4. biosynth.com [biosynth.com]

- 5. Bachem this compound, Quantity: Each of | Fisher Scientific [fishersci.com]

- 6. Bachem this compound, Quantity: Each of | Fisher Scientific [fishersci.com]

- 7. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. biosynth.com [biosynth.com]

- 15. chempep.com [chempep.com]

- 16. chemimpex.com [chemimpex.com]

- 17. peptide.com [peptide.com]

- 18. This compound | C53H83NO8S | CID 66744798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Chirality of TLR-2 ligand Pam3CysSK4 in fully synthetic peptide conjugates critically influences the induction of specific CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-Activity Relationships in Toll-like Receptor 2-Agonists Leading to Simplified Monoacyl Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Pam₂Cys-OH in Lipopeptide Synthesis

Executive Summary

Synthetic lipopeptides have emerged as a cornerstone in modern immunology, particularly in the development of self-adjuvanting vaccines. These molecules, which typically consist of a peptide epitope covalently linked to a lipid moiety, can potently stimulate the innate immune system, thereby enhancing and directing the adaptive immune response. The diacylated lipoamino acid, S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam₂Cys), is a powerful and widely used synthetic mimic of bacterial lipoproteins that acts as a specific agonist for Toll-like Receptor 2 (TLR2). Its incorporation into synthetic peptides is streamlined by the use of its N-α-Fmoc-protected derivative, Fmoc-Pam₂Cys-OH. This guide provides a comprehensive overview of the mechanism of action of Fmoc-Pam₂Cys-OH, detailing its central role in the solid-phase synthesis of immunologically active lipopeptides and the subsequent biological pathways these constructs trigger. We will explore the chemical principles of its use in synthesis, the immunological basis of Pam₂Cys activity, and the experimental workflows for creating and validating these potent immunomodulators.

The Immunological Imperative for Lipopeptides: A New Paradigm in Adjuvancy

Traditional vaccines often rely on external adjuvants—substances that boost the immune response to an antigen. However, these can be associated with reactogenicity and may not always elicit the desired type of immunity. Lipopeptides represent a more elegant solution, functioning as "self-adjuvanting" vaccines where the immunostimulatory component is built directly into the vaccine molecule.[1] This approach offers enhanced stability, precise chemical definition, and the ability to directly target key immune cells.[1]

The immunogenicity of these molecules is rooted in their ability to mimic Pathogen-Associated Molecular Patterns (PAMPs), which are conserved microbial structures recognized by the innate immune system's Pattern Recognition Receptors (PRRs).[2] Among the most important PRRs are the Toll-like Receptors (TLRs), which are expressed on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[2][3] By engaging these receptors, lipopeptides can trigger the activation and maturation of DCs, a critical step for initiating a robust and specific T-cell and B-cell mediated adaptive immune response.[1][4]

Pam₂Cys: The Molecular Key to TLR2 Activation

Pam₂Cys is a synthetic analogue of the N-terminal lipid moiety of macrophage-activating lipopeptide-2 (MALP-2), a component of the Mycoplasma fermentans cell membrane.[4][5] Its structure, featuring two palmitic acid chains ester-linked to a glyceryl-cysteine core, is specifically recognized by a heterodimer of TLR2 and TLR6.[4][6]

2.1 Mechanism of TLR2/TLR6 Signaling

The binding of a Pam₂Cys-containing lipopeptide to the extracellular domain of the TLR2/TLR6 complex induces a conformational change that initiates a downstream signaling cascade. The two lipid chains of Pam₂Cys are believed to insert into a hydrophobic pocket formed by the receptor dimer. This event triggers the recruitment of intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, activates a series of protein kinases, leading to the activation of the master transcription factor, Nuclear Factor-kappa B (NF-κB).[3] Activated NF-κB translocates to the nucleus, where it drives the expression of a host of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules (e.g., CD80, CD86) on the surface of APCs.[3][6] This cellular reprogramming is the foundation of the adjuvant effect, transforming the APC into a potent initiator of the adaptive immune response.

The Synthetic Workhorse: Fmoc-Pam₂Cys-OH

To incorporate the Pam₂Cys moiety into a growing peptide chain using modern synthetic methods, a chemically compatible building block is required. Fmoc-Pam₂Cys-OH is precisely this molecule, designed for seamless integration into the workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam₂Cys): This is the core lipid structure responsible for TLR2 agonism.

-

Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the α-amino group of the cysteine.[] During SPPS, all amino acids have their α-amino groups protected to prevent self-polymerization and ensure sequential, controlled addition. The Fmoc group is stable to the acidic conditions often used for final cleavage but is readily removed by a mild base, typically piperidine, allowing the next amino acid to be coupled.[8]

-

-OH (Carboxylic Acid): This is the reactive functional group that will be activated to form an amide bond with the free N-terminus of the peptide chain anchored to the solid support.

Mechanism of Action in Synthesis: An Experimental Workflow

The synthesis of a Pam₂Cys-lipopeptide is a multi-step process that leverages the principles of orthogonal protection chemistry inherent to Fmoc-SPPS.[9] The "mechanism of action" in this context refers to the sequence of chemical reactions that enables the precise assembly of the final molecule.

4.1 The Solid-Phase Peptide Synthesis (SPPS) Cycle

The peptide backbone is assembled on an insoluble resin support. This simplifies the entire process, as excess reagents and byproducts are removed by simple filtration and washing after each step.[] The synthesis proceeds from the C-terminus to the N-terminus through a repeated cycle of deprotection and coupling.

4.2 Protocol: N-Terminal Lipidation with Fmoc-Pam₂Cys-OH

This protocol outlines the final stages of a typical lipopeptide synthesis, focusing on the incorporation of the lipid moiety.

Step 1: Peptide Chain Elongation (Cycles 1 to n-1)

-

Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF. This exposes the free α-amino group.[8]

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene byproduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the resin. The activated carboxylic acid reacts with the free amino group on the resin to form a peptide bond.

-

Washing: The resin is washed again to remove excess reagents.

-

Repeat: Steps 2-5 are repeated for each amino acid in the peptide sequence.

Step 2: Incorporation of Fmoc-Pam₂Cys-OH (Final Coupling Step)

-

Final Deprotection: The Fmoc group of the final amino acid of the peptide sequence is removed with 20% piperidine in DMF, exposing the N-terminal amine.

-

Washing: The peptide-resin is thoroughly washed with DMF.

-

Activation of Fmoc-Pam₂Cys-OH: In a separate vessel, Fmoc-Pam₂Cys-OH is dissolved in DMF. A coupling reagent (e.g., HATU) and a base (e.g., collidine or DIPEA) are added to activate the carboxylic acid, forming a highly reactive intermediate.

-

Causality: Coupling reagents like HATU are essential because direct reaction between a carboxylic acid and an amine is too slow. They convert the -OH group into a better leaving group, facilitating rapid and efficient amide bond formation.

-

-

Coupling: The activated Fmoc-Pam₂Cys-OH solution is added to the peptide-resin. The reaction is allowed to proceed for 1-2 hours. A coupling completion test (e.g., Kaiser test) can be performed.

-

Washing: The now fully assembled lipopeptide-resin is washed extensively with DMF and dichloromethane (DCM).

Step 3: Final Deprotection, Cleavage, and Purification

-

Final Fmoc Removal: The Fmoc group from the N-terminal Pam₂Cys is removed with 20% piperidine in DMF.

-

Cleavage: The lipopeptide is cleaved from the resin support, and all acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to protect sensitive residues.

-

Precipitation and Purification: The cleaved lipopeptide is precipitated in cold diethyl ether, collected, and dried. The crude product is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]

- 6. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]

- 8. chempep.com [chempep.com]

- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Peptide Lipidation for Research Applications

Abstract

The covalent attachment of lipid moieties to peptides, a process known as lipidation, has emerged as a powerful and versatile strategy to modulate the physicochemical and biological properties of peptides for a myriad of research and therapeutic applications.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the principles, methodologies, and applications of peptide lipidation. We will delve into the core chemical strategies for synthesizing lipidated peptides, provide detailed, field-tested protocols for their preparation, and discuss the critical analytical techniques for their rigorous characterization. Furthermore, this guide will explore the profound impact of lipidation on peptide structure, function, and therapeutic potential, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to harness this transformative technology for their specific research endeavors.

The Rationale for Peptide Lipidation: Overcoming Biological Barriers

Peptides offer significant promise as therapeutic agents and research tools due to their high specificity, potency, and inherent biocompatibility.[4][5] However, their in vivo utility is often hampered by inherent limitations such as poor metabolic stability, rapid renal clearance, and low membrane permeability.[1][4][5] Lipidation, the strategic covalent attachment of a lipid tail, directly addresses these challenges by fundamentally altering the peptide's pharmacokinetic and pharmacodynamic profile.[1][2]

The attached lipid moiety can enhance the peptide's association with serum proteins, most notably albumin, which acts as a circulating reservoir.[6][7][8] This non-covalent binding to albumin effectively increases the peptide's circulatory half-life by protecting it from rapid enzymatic degradation and renal clearance.[6] Furthermore, the increased lipophilicity can facilitate interaction with and permeation of cellular membranes, a crucial attribute for targeting intracellular pathways.[3][9] The choice of the lipid—its length, degree of saturation, and point of attachment to the peptide—is a critical design parameter that dictates the final pharmacokinetic and pharmacodynamic properties of the lipidated peptide.[3][6]

Core Chemistries for Peptide Lipidation

The synthesis of lipidated peptides can be broadly categorized into two main approaches: incorporation during solid-phase peptide synthesis (SPPS) and post-synthetic solution-phase conjugation.

Lipidation during Solid-Phase Peptide Synthesis (SPPS)

Integrating the lipid moiety during SPPS is often the most efficient and widely used method for creating lipidated peptides.[10][11][12] This can be achieved through several strategies:

-

Coupling of a Lipidated Amino Acid: A pre-synthesized amino acid derivative carrying the desired lipid chain is incorporated into the growing peptide sequence using standard SPPS protocols. This method offers precise, site-specific control over the lipidation position.

-

On-Resin Acylation: Following the complete assembly of the peptide sequence on the solid support, a fatty acid is coupled to a specific amino group on the peptide. This is most commonly performed at the N-terminus or on the side chain of an amino acid residue such as Lysine.[13][14]

Table 1: Comparison of SPPS Lipidation Strategies

| Strategy | Advantages | Disadvantages | Key Considerations |

| Lipidated Amino Acid | High site-specificity; Utilizes standard coupling conditions. | The synthesis of the lipidated amino acid building block can be complex and costly. | Commercial availability of the desired lipidated amino acid. |

| On-Resin Acylation | Greater flexibility with commercially available fatty acids; Cost-effective. | Potential for side reactions; May require optimization of coupling conditions to ensure complete acylation. | Choice of coupling reagents and reaction conditions to avoid side-product formation. |

Solution-Phase Lipidation

In this approach, the fully synthesized and purified peptide is reacted with an activated lipid derivative in a solution.[15][16] This method is particularly advantageous when the lipid moiety is incompatible with the chemical conditions of SPPS or when modifying naturally occurring or recombinantly expressed peptides. Common strategies involve the reaction of a lipid's activated carboxylic acid with a primary amine on the peptide, or through "click chemistry" reactions for highly specific conjugations.

Experimental Protocol: On-Resin N-terminal Lipidation of a Model Peptide

This protocol provides a detailed, step-by-step methodology for the N-terminal acylation of a resin-bound peptide with palmitic acid, a common C16 fatty acid.

Materials:

-

Fmoc-protected peptide synthesized on a suitable solid support (e.g., Rink Amide resin).

-

Palmitic acid.

-

N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent.

-

Oxyma Pure or an equivalent coupling additive.

-

N,N-Dimethylformamide (DMF) of peptide synthesis grade.

-

Dichloromethane (DCM).

-

20% (v/v) Piperidine in DMF.

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Workflow:

Caption: Workflow for on-resin N-terminal peptide lipidation.

Step-by-Step Procedure:

-

Resin Swelling: The peptide-bound resin is initially swollen in DMF for at least 30 minutes to ensure optimal accessibility of the peptide chains.[12][17]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically performed for 5-10 minutes and the process is repeated once to ensure complete deprotection.[12]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.

-

Fatty Acid Activation: In a separate reaction vessel, palmitic acid (typically 3-5 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with DIC and Oxyma Pure. The activation is allowed to proceed for 10-15 minutes at room temperature.

-

Coupling: The activated fatty acid solution is then added to the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method such as the Kaiser test.

-

Washing: The resin is again washed extensively with DMF and DCM to remove any unreacted reagents and soluble by-products.

-

Cleavage and Deprotection: The now lipidated peptide is cleaved from the solid support, and the amino acid side-chain protecting groups are simultaneously removed by treatment with a TFA-based cleavage cocktail.

-

Purification: The crude lipidated peptide is typically precipitated and washed with cold diethyl ether. The resulting peptide pellet is then dissolved in a suitable solvent mixture (e.g., acetonitrile/water) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Lipidated Peptides

Rigorous analytical characterization is imperative to confirm the identity, purity, and integrity of the synthesized lipidated peptide.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary technique for assessing the purity of the lipidated peptide.[18][19] Due to the increased hydrophobicity imparted by the lipid chain, the lipidated product will exhibit a significantly longer retention time on the column compared to its non-lipidated precursor.

-

Mass Spectrometry (MS): Mass spectrometry, typically using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is essential for verifying the molecular weight of the lipidated peptide.[18][20] This confirms the successful covalent attachment of the lipid moiety.

Research Applications of Lipidated Peptides

The tailored properties of lipidated peptides have established them as indispensable tools in a diverse range of research fields.

Enhancing Drug Delivery and Pharmacokinetics

Lipidation is a clinically validated and highly successful strategy for extending the circulatory half-life of peptide-based drugs.[1] A prominent example is liraglutide, a glucagon-like peptide-1 (GLP-1) analogue used in the treatment of type 2 diabetes.[21][22] The attachment of a C16 fatty acid to liraglutide facilitates its reversible binding to serum albumin, which dramatically prolongs its duration of action.[6][7] This fundamental principle is being actively investigated for a wide array of peptide therapeutics to improve their pharmacokinetic profiles.[2]

Caption: Mechanism of half-life extension via albumin binding.

Probing Protein-Lipid Interactions

Synthetically produced lipidated peptides are invaluable for investigating proteins that are naturally modified by lipids.[23][24] For instance, lipidated peptides corresponding to the N-termini of Src family kinases can be used in biochemical and biophysical assays to study their membrane localization, orientation, and interactions with other signaling proteins.

Vaccine Development

Lipidation can function as a built-in adjuvant, significantly enhancing the immunogenicity of peptide-based antigens.[25][26][27] The lipid tail can facilitate the interaction of the peptide with antigen-presenting cells (APCs) and promote its insertion into cellular membranes, leading to a more robust and sustained immune response.[9] For example, the conjugation of lipid moieties like Pam2Cys or Pam3Cys, which are recognized by Toll-like receptors (TLRs), can create self-adjuvanting vaccine candidates.[9][25]

Conclusion and Future Perspectives

Peptide lipidation represents a powerful and enabling technology for the modern peptide scientist. By rationally designing the lipid component and its site of attachment, researchers can strategically manipulate the properties of peptides to overcome significant biological barriers and enhance their efficacy in a vast range of research and therapeutic contexts. The ongoing development of novel lipidation chemistries, coupled with a deeper understanding of the structure-activity relationships of lipidated peptides, will undoubtedly continue to drive new scientific discoveries and underpin the development of the next generation of innovative peptide-based therapeutics.

References

-

Hamley, I. W. (2021). Lipopeptides for Vaccine Development. Bioconjugate Chemistry, 32(8), 1472–1490. [Link]

-

Lau, J., Bloch, P., Schäffer, L., Pettersson, I., Wulff, I., Rasmussen, J., Klitgaard, T., Knudsen, L. B., & De Ligt, R. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370–7380. [Link]

-

Drugs.com. (2025). Liraglutide vs Semaglutide: How do they compare? [Link]

-

León-Rojas, J., et al. (2024). Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity. Frontiers in Nutrition, 11, 1398059. [Link]

-

ACS Publications. (2021). Lipopeptides for Vaccine Development. Bioconjugate Chemistry. [Link]

-

Brimble, M. A., et al. (2017). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. In: Andreu, D., Brancaccio, D. (eds) Peptide-Based Therapeutics. Methods in Molecular Biology, vol 1546. Humana Press, New York, NY. [Link]

-

Zelikin, A. N., et al. (2018). A review of lipidation in the development of advanced protein and peptide therapeutics. Journal of Controlled Release, 295, 192-203. [Link]

-

Hamley, I. W. (2021). Lipopeptides for Vaccine Development. PubMed. [Link]

-

Maletinska, L., et al. (2021). Lipidization as a tool toward peptide therapeutics. Expert Opinion on Drug Discovery, 16(11), 1295-1309. [Link]

-

ResearchGate. (2024). Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity. [Link]

-

Pražienková, V., et al. (2021). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry, 28(1), 136-160. [Link]

-

Lau, J., et al. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. [Link]

-

Brimble, M. A., et al. (2017). Peptide Lipidation - A Synthetic Strategy to Afford Peptide Based Therapeutics. PubMed. [Link]

-

Semantic Scholar. (2017). Converting peptides into drug leads by lipidation. [Link]

-

Springer Nature Experiments. (n.d.). Synthesis of Lipidated Peptides. [Link]

-

Wang, Y., et al. (2016). The molecular basis for the prolonged blood circulation of lipidated incretin peptides: Peptide oligomerization or binding to serum albumin? Journal of Controlled Release, 241, 25-33. [Link]

-

bioRxiv. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. [Link]

-

Al-Salami, H., et al. (2022). Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus. Vaccines, 10(4), 579. [Link]

-

Reich, Z., et al. (2011). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. International Journal of Peptide Research and Therapeutics, 17(3), 221-226. [Link]

-

ResearchGate. (2016). The molecular basis for the prolonged blood circulation of lipidated incretin peptides: Peptide oligomerization or binding to serum albumin? [Link]

-

Heinemann, I., Völkert, M., & Waldmann, H. (2004). Synthesis of lipidated peptides. Methods in Molecular Biology, 283, 221-32. [Link]

-

Oreate AI Blog. (2026). Application Research of Lipid Modification in Oral Delivery of Peptide Drugs. [Link]

-

PubMed. (n.d.). Synthesis of lipidated peptides. [Link]

-

Tanaka, K., et al. (2022). Exploring protein lipidation by mass spectrometry-based proteomics. Journal of Pharmacological Sciences, 148(3), 253-259. [Link]

-

Kadereit, D., et al. (2002). Solid-phase synthesis of lipidated peptides. Angewandte Chemie International Edition, 41(10), 1695-1698. [Link]

-

Semantic Scholar. (n.d.). Therapeutic peptides and their delivery using lipid-based nanoparticles. [Link]

-

Li, M., & Zhong, W. (2022). Therapeutic peptides and their delivery using lipid-based nanoparticles. Journal of Pharmaceutical Investigation, 52(4), 435-451. [Link]

-

LifeTein. (n.d.). Peptide Drug Conjugate - Lipid nanoparticles (LNPs). [Link]

-

ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. [Link]

-

bioRxiv. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

-

Bionanalytix. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

-

Dennis, M. S., et al. (2002). Albumin Binding as a General Strategy for Improving the Pharmacokinetics of Proteins. Journal of Biological Chemistry, 277(38), 35035-35043. [Link]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

-

Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. Angewandte Chemie International Edition, 62(48), e202311438. [Link]

-

Papini, A. M., et al. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 1787, 1-15. [Link]

-

ResearchGate. (n.d.). Serum Albumin, Lipid and Drug Binding. [Link]

-

Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]

-

Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. [Link]

Sources

- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Application Research of Lipid Modification in Oral Delivery of Peptide Drugs - Oreate AI Blog [oreateai.com]

- 5. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Discovery and Development of Liraglutide and Semaglutide [frontiersin.org]

- 8. The molecular basis for the prolonged blood circulation of lipidated incretin peptides: Peptide oligomerization or binding to serum albumin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solid-phase synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biovera.com.au [biovera.com.au]

- 13. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]

- 15. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]

- 19. pepdoopeptides.com [pepdoopeptides.com]

- 20. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drugs.com [drugs.com]

- 22. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Lipidated Peptides | Springer Nature Experiments [experiments.springernature.com]

- 24. Synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Lipopeptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Lipopeptides for Vaccine Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Authored by a Senior Application Scientist

Introduction: The Ascendancy of Fmoc Chemistry in Peptide Synthesis